Lamivudine Acid-13C,15N2 is a stable isotope-labeled variant of Lamivudine, a well-known nucleoside reverse transcriptase inhibitor used primarily in the treatment of human immunodeficiency virus and hepatitis B virus infections. The compound is characterized by the incorporation of isotopically labeled carbon-13 () and nitrogen-15 () atoms into its molecular structure, which allows for enhanced tracking and analysis in scientific research.
The synthesis of Lamivudine Acid-13C,15N2 typically involves the use of specific isotopically labeled precursors during the preparation of Lamivudine. This process is conducted in specialized facilities that can handle such compounds, ensuring high purity and correct isotopic labeling. The compound is available from various chemical suppliers, including BenchChem and SynZeal Research Pvt Ltd, which cater to research needs in pharmacology and biochemistry .
Lamivudine Acid-13C,15N2 falls under the classification of nucleoside analogs and is specifically categorized as a nucleoside reverse transcriptase inhibitor. Its primary function is to inhibit the reverse transcriptase enzyme, making it effective against retroviruses like HIV and HBV.
The synthesis of Lamivudine Acid-13C,15N2 involves several steps that incorporate and into the Lamivudine framework. The general approach includes:
The synthesis often employs techniques such as liquid chromatography for purification and characterization methods like nuclear magnetic resonance spectroscopy to confirm isotopic incorporation and structural integrity .
The molecular formula for Lamivudine Acid-13C,15N2 is , with a molecular weight of 246.22 g/mol. The IUPAC name is (2R,5S)-5-(4-amino-2-oxo(213C,1,3-15N2)pyrimidin-1-yl)-1,3-oxathiolane-2-carboxylic acid.
The structural representation indicates the presence of an oxathiolane ring, which is crucial for its biological activity. The incorporation of isotopes modifies certain physical properties but does not significantly alter its functional characteristics compared to non-labeled Lamivudine.
Lamivudine Acid-13C,15N2 can undergo various chemical reactions:
These reactions are typically carried out under controlled conditions to ensure specificity and yield desired products. For instance, oxidation may lead to sulfoxides or sulfones depending on the reagents used.
Lamivudine Acid-13C,15N2 functions by inhibiting reverse transcriptase enzymes in HIV and HBV. Upon entering cells, it is phosphorylated to its active triphosphate form, which competes with natural nucleotides for incorporation into viral DNA during replication. This incorporation leads to chain termination, effectively halting viral replication .
Lamivudine Acid-13C,15N2 appears as a solid at room temperature with a melting point that aligns closely with that of non-labeled Lamivudine. Its solubility in water is significant due to the presence of polar functional groups.
The compound exhibits typical behavior for nucleoside analogs:
Relevant data include its solubility in various organic solvents and stability profiles under different environmental conditions .
Lamivudine Acid-13C,15N2 has several scientific applications:
This compound plays a crucial role in advancing our understanding of antiviral drugs and their mechanisms within biological systems.
Lamivudine Acid-13C,15N2 (CAS 1391052-30-4) is a stable isotope-labeled analog of the antiviral drug lamivudine. Its molecular formula is C713CH9N15N2O4S, with a molecular weight of 246.22 g/mol. The compound features selective enrichment at three key positions:
This isotopic distribution yields a +3 Da mass shift compared to the unlabeled analog (243.22 g/mol), critical for traceability in mass spectrometry. The isotopic purity typically exceeds 95-98%, confirmed via HPLC and high-resolution MS quantification [5] [6].
Table 1: Isotopic Composition Profile
Element | Position | Natural Abundance (%) | Enriched Abundance (%) | Mass Contribution (Da) |
---|---|---|---|---|
13C | Cytosine C2 | 1.1 | >98 | +1.00 |
15N | N1 (Pyrimidinone) | 0.37 | >95 | +1.00 |
15N | N3 (Pyrimidinone) | 0.37 | >95 | +1.00 |
The isotopic labeling induces minimal steric alterations but creates distinct spectral signatures:
13C and 15N NMR provide unambiguous verification of labeling sites:
Collision-induced dissociation (CID) generates signature fragments:
Table 2: Diagnostic MS Fragments
Fragment Ion (m/z) | Elemental Composition | Mass Error (ppm) | Structure |
---|---|---|---|
247.2156 | C8H1015N213CO4S | 0.8 | [M+H]+ |
204.1892 | C7H1015N2O3S | 1.2 | M+H-HNCO |
129.0348 | 13C15N2H5O | 0.9 | Labeled cytosine |
139.0128 | C4H5O3S | 1.5 | Oxathiolane-COOH |
The molecule retains two chiral centers at C5 (R) and C1' (S) of the oxathiolane ring, identical to unlabeled lamivudine:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7